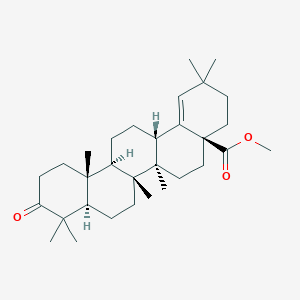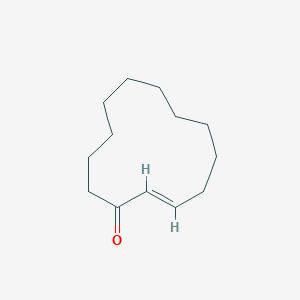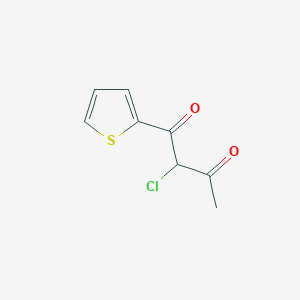
2-Chloro-1-(thiophen-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is an organic compound that belongs to the class of chlorinated ketones. This compound features a butanedione backbone with a chlorine atom and a thienyl group attached to it. Such compounds are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) typically involves the chlorination of 1,3-butanedione followed by the introduction of the thienyl group. One common method might include:
Chlorination: Reacting 1,3-butanedione with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Thienyl Group Introduction: The chlorinated intermediate can then be reacted with a thienyl-containing reagent, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving enzyme interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butanedione: A simpler analog without the chlorine and thienyl groups.
2-Chloro-1,3-butanedione: Lacks the thienyl group.
1-(2-Thienyl)-1,3-butanedione: Lacks the chlorine atom.
Uniqueness
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is unique due to the presence of both the chlorine atom and the thienyl group, which can impart distinct reactivity and properties compared to its simpler analogs.
Propiedades
Número CAS |
64777-28-2 |
|---|---|
Fórmula molecular |
C8H7ClO2S |
Peso molecular |
202.66 g/mol |
Nombre IUPAC |
2-chloro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |
Clave InChI |
KRZVWKHUDOPHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





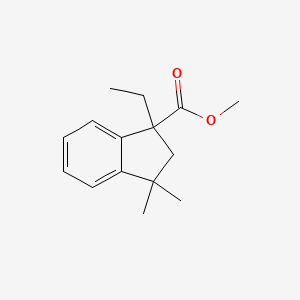

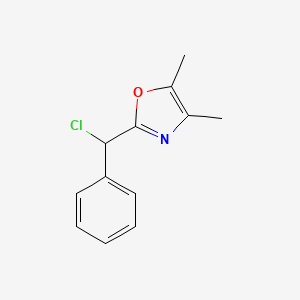


![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

